molecular formula C27H27N5O5S B13441252 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide

Cat. No.: B13441252
M. Wt: 533.6 g/mol
InChI Key: PQLKPAVNXONUSW-UHFFFAOYSA-N
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Description

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide typically involves multiple steps, including the formation of the bipyrimidin core, the introduction of the methoxyphenoxy and ethenyloxy groups, and the final sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dimethylethyl)heptane
  • 2,6-dimethyl-4-(2-methylpropyl)decane
  • 4-Allyl-1,2-dimethoxybenzene

Uniqueness

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

4-tert-butyl-N-[6-ethenoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C27H27N5O5S/c1-6-36-26-22(37-21-11-8-7-10-20(21)35-5)23(30-25(31-26)24-28-16-9-17-29-24)32-38(33,34)19-14-12-18(13-15-19)27(2,3)4/h6-17H,1H2,2-5H3,(H,30,31,32)

InChI Key

PQLKPAVNXONUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OC=C)OC4=CC=CC=C4OC

Origin of Product

United States

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